molecular formula C15H26N2O2 B5021906 2-[4-[3-(5-Methylfuran-2-yl)butyl]piperazin-1-yl]ethanol

2-[4-[3-(5-Methylfuran-2-yl)butyl]piperazin-1-yl]ethanol

Cat. No.: B5021906
M. Wt: 266.38 g/mol
InChI Key: YLCXWHVBAKFNAY-UHFFFAOYSA-N
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Description

2-[4-[3-(5-Methylfuran-2-yl)butyl]piperazin-1-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a 5-methylfuran group and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-(5-Methylfuran-2-yl)butyl]piperazin-1-yl]ethanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the 5-methylfuran-2-yl butyl intermediate, which is then reacted with piperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[4-[3-(5-Methylfuran-2-yl)butyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alkyl halides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[4-[3-(5-Methylfuran-2-yl)butyl]piperazin-1-yl]acetaldehyde or 2-[4-[3-(5-Methylfuran-2-yl)butyl]piperazin-1-yl]acetic acid.

Scientific Research Applications

2-[4-[3-(5-Methylfuran-2-yl)butyl]piperazin-1-yl]ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-[3-(5-Methylfuran-2-yl)butyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets in biological systems. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan ring may also contribute to the compound’s biological activity by interacting with enzymes and other proteins. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol: This compound has a similar piperazine and ethanol structure but lacks the furan ring.

    5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound contains a furan ring and a piperazine ring but has different substituents.

Uniqueness

2-[4-[3-(5-Methylfuran-2-yl)butyl]piperazin-1-yl]ethanol is unique due to the presence of the 5-methylfuran group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[3-(5-methylfuran-2-yl)butyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-13(15-4-3-14(2)19-15)5-6-16-7-9-17(10-8-16)11-12-18/h3-4,13,18H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCXWHVBAKFNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)CCN2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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